N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of a protein called SMYD2, which plays a critical role in the development and progression of various types of cancer.
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
Furan derivatives generally interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known for their high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The synthesis of furan derivatives and their reactions offer enormous scope in the field of medicinal chemistry .
Advantages and Limitations for Lab Experiments
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments. The compound has high purity and high yield, which makes it ideal for use in biochemical and cell-based assays. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. This compound is also not very soluble in water, which can make it difficult to use in some assays.
Future Directions
There are several future directions for research on N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer. The compound has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate the potential of this compound as a tool for studying histone methylation and gene expression. The compound can be used to study the role of SMYD2 in various biological processes and to identify new targets for cancer therapy. Finally, future studies can focus on optimizing the synthesis method of this compound to reduce the cost and increase the yield of the final product.
Synthesis Methods
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 3-(furan-3-yl)propane-1,2-diol. The reaction between these two compounds results in the formation of this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of SMYD2, which is a histone methyltransferase that plays a critical role in the development and progression of various types of cancer. Inhibition of SMYD2 activity by this compound has been shown to induce cell death in cancer cells and suppress tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11-8-15(21-3)16(9-12(11)2)23(19,20)17-6-4-14(18)13-5-7-22-10-13/h5,7-10,14,17-18H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDZGGRYDOQXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=COC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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